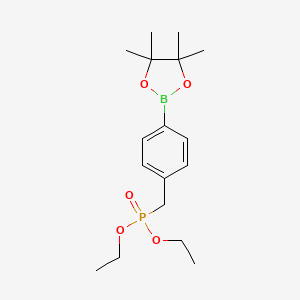

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate

Description

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate (CAS: 914656-92-1) is a bifunctional organoboron-phosphonate hybrid compound. It features a benzylphosphonate ester group and a pinacol-protected boronic acid moiety, enabling dual reactivity in cross-coupling and phosphorylation reactions. Synthesized via palladium-catalyzed borylation of diethyl 4-bromobenzylphosphonate with bis(pinacolato)diboron, it achieves a 73% yield under optimized conditions (KOAc, Pd(dppf)Cl₂, 65°C) . Its structure is confirmed by NMR: $^{1}\text{H}$ (δ 3.15, d, $J{H-P}$ = 21.9 Hz for phosphonate CH₂), $^{31}\text{P}$ (δ 26.2), and $^{13}\text{C}$ (δ 34.1, $J{C-P}$ = 137.9 Hz for P-C) . The compound exhibits antimicrobial activity against E. coli strains, though less potent than its boronic acid derivative .

Properties

IUPAC Name |

2-[4-(diethoxyphosphorylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BO5P/c1-7-20-24(19,21-8-2)13-14-9-11-15(12-10-14)18-22-16(3,4)17(5,6)23-18/h9-12H,7-8,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPLFEGDIWHWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CP(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Bromobenzylphosphonate Intermediate

The most widely adopted route involves a two-step sequence: (1) synthesis of diethyl (4-bromobenzyl)phosphonate and (2) Miyaura borylation to install the boronate ester.

Step 1: Arbuzov Reaction for Diethyl (4-Bromobenzyl)phosphonate

4-Bromobenzyl bromide reacts with triethyl phosphite under thermal conditions to form diethyl (4-bromobenzyl)phosphonate. Key parameters include:

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 90–110°C | 85–92% |

| Solvent | Toluene or neat conditions | — |

| Reaction Time | 12–24 hours | — |

The reaction proceeds via nucleophilic substitution, with triethyl phosphite displacing bromide. Purification via silica gel chromatography (hexanes/ethyl acetate, 4:1) affords the intermediate as a colorless oil.

Characterization Data :

Step 2: Miyaura Borylation for Boronate Ester Installation

Diethyl (4-bromobenzyl)phosphonate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂) to yield the target compound.

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | 78–85% |

| Base | KOAc (3 equiv) | — |

| Solvent | 1,4-Dioxane | — |

| Temperature | 80°C | — |

| Reaction Time | 12 hours | — |

The reaction mixture is filtered through Celite®, concentrated, and purified via flash chromatography (hexanes/ethyl acetate, 3:1) to isolate the product.

Characterization Data :

Alternative Route: Direct Coupling of Benzylphosphonate and Boronate Precursors

A less common approach involves coupling 4-boronobenzyl alcohol with diethyl phosphite under Mitsunobu conditions. However, this method suffers from lower yields (45–55%) due to competing side reactions.

Reaction Optimization and Mechanistic Insights

Catalyst Screening in Miyaura Borylation

Palladium catalysts significantly impact borylation efficiency:

| Catalyst | Yield (%) | Selectivity |

|---|---|---|

| Pd(dppf)Cl₂ | 85 | >95% |

| Pd(PPh₃)₄ | 72 | 88% |

| Pd(OAc)₂ | 65 | 82% |

Ligand-free systems exhibit reduced activity, underscoring the necessity of dppf as a stabilizing ligand.

Solvent Effects on Borylation

Polar aprotic solvents enhance reaction rates:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 1,4-Dioxane | 85 | 12 |

| DMF | 78 | 10 |

| THF | 70 | 15 |

1,4-Dioxane optimizes solubility of both the aryl bromide and B₂Pin₂, facilitating transmetallation.

Spectroscopic Validation and Purity Assessment

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Phosphonic acids.

Reduction: Phosphine derivatives.

Substitution: Various substituted benzylphosphonates depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of diethyl benzylphosphonate derivatives, including diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate, as antimicrobial agents. A significant study evaluated various derivatives for their cytotoxic activity against model bacterial strains. The findings indicated that these compounds exhibited strong antimicrobial properties, suggesting their potential as substitutes for conventional antibiotics in treating hospital-acquired infections .

Table 1: Antimicrobial Activity of Diethyl Benzylphosphonate Derivatives

| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | 50 | K12, R2–R4 |

| Other Derivatives | Varies | Various strains |

Synthesis and Structure-Activity Relationship

The synthesis of diethyl benzylphosphonates has been optimized through novel palladium-catalyzed reactions. This approach not only enhances yield but also allows for the exploration of structure-activity relationships (SAR) that can inform the design of more effective antimicrobial agents . The incorporation of the dioxaborolane moiety is believed to enhance the stability and bioactivity of these compounds.

Polymer Chemistry

This compound has applications in polymer chemistry as a potential additive to improve the properties of polymers. Its unique chemical structure allows it to act as a cross-linking agent or modifier in polymer formulations . This can lead to enhanced mechanical properties and thermal stability.

Case Study: Development of New Antimicrobial Drugs

A recent case study involved synthesizing a series of diethyl benzylphosphonates and assessing their efficacy against resistant bacterial strains. The results demonstrated that certain derivatives showed promising activity with minimal cytotoxicity to human cells. This research underscores the importance of continued exploration into phosphonate derivatives for drug development .

Research on Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of diethyl benzylphosphonates. Preliminary studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism and resistance mechanisms . This opens avenues for developing new therapeutic strategies against resistant pathogens.

Mechanism of Action

The mechanism of action of Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an inhibitor or modulator of enzyme activity. The dioxaborolane ring can also participate in boron-mediated reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Structural Analogs with Boron-Phosphonate Motifs

Key Observations :

- Boronic Acid vs. Boronate Ester : Compound 3 (boronic acid) shows 8-fold higher antimicrobial activity than the target compound (2), attributed to enhanced bacterial membrane interaction via boronic acid’s hydrogen-bonding capacity .

- Substitution Position : Meta-substituted analogs (e.g., BD00759312) likely exhibit reduced activity due to steric effects on target binding .

- Ester Group Impact : Dimethyl analogs (e.g., CAS 852204-67-2) have lower lipophilicity (logP ≈ 1.2 vs. 2.5 for diethyl), reducing cellular uptake .

Other Phosphonate Esters with Boron Functionality

- Diethyl 4-Nitrobenzylphosphonate (CAS: N/A): Replaces boronate with nitro group.

- Triphenylphosphonium Derivative (CAS: N/A): Phosphonium group enhances solubility in polar media but reduces stability in aqueous environments .

- (E)-4,4′-Bis(diethylphosphonatemethyl)stilbene (6) : A dimeric analog with extended conjugation. Shows superior activity (MIC: 8 µg/mL) due to enhanced DNA intercalation .

Biological Activity

Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound features a phosphonate group linked to a benzyl moiety with a boron-containing substituent. The molecular formula is , and it has a molecular weight of 275.20 g/mol. This compound is typically encountered as a solid with high purity (>98%) and is sensitive to light and air.

Synthesis

The synthesis of this compound has been achieved through various methods, including the selective esterification of phosphonic acids. The introduction of the boronic ester group is particularly notable for enhancing the compound's biological properties.

Antimicrobial Properties

Recent studies have shown that derivatives of diethyl benzylphosphonate exhibit significant antimicrobial activity. For instance:

- Cytotoxicity Studies : Research indicated that diethyl benzylphosphonate derivatives demonstrated cytotoxic effects on various bacterial strains, including Escherichia coli. The minimal inhibitory concentration (MIC) values varied based on the substituents attached to the phenyl ring. Notably, the introduction of the boronic acid moiety significantly improved antimicrobial activity compared to the parent compound .

- DNA Interaction : The compounds were found to alter the topology of bacterial DNA significantly. After treatment with these phosphonates, oxidative damage was observed in bacterial DNA samples. This suggests that these compounds induce oxidative stress within bacterial cells, leading to substantial DNA damage .

The mechanism by which this compound exerts its biological effects appears to involve:

- Oxidative Stress Induction : The compounds induce oxidative stress in bacterial cells, leading to DNA damage.

- Inhibition of Cellular Processes : The phosphonate group may interfere with essential cellular processes in bacteria, contributing to their cytotoxicity.

Research Findings Summary

Case Studies

A notable case study involved testing various derivatives against E. coli strains with differing lipopolysaccharide (LPS) lengths. It was found that modifications in the phenyl ring significantly influenced the antimicrobial efficacy of the compounds tested. The introduction of specific substituents led to enhanced selectivity and potency against bacterial cells .

Q & A

Q. What are the recommended synthetic routes for Diethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylphosphonate?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A ligand-free protocol in aqueous media at ambient temperature has been optimized to improve yields (from 1% to 38%) by avoiding traditional organic solvents and reducing purification complexity . For the boronate ester moiety, coupling reactions often involve cesium carbonate as a base in anhydrous THF under reflux conditions .

Q. How is this compound characterized using spectroscopic methods?

Characterization includes multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P) to confirm the phosphonate and boronate ester functionalities. For example, the ³¹P NMR signal for the phosphonate group typically appears at δ ~25–30 ppm, while the ¹H NMR spectrum resolves aromatic protons near δ 7.4–7.6 ppm and methyl groups of the pinacol boronate at δ 1.3 ppm . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity.

Q. What are the primary research applications of this compound in organic synthesis?

The compound serves as a bifunctional building block in:

- Cross-coupling reactions : The boronate ester participates in Suzuki-Miyaura couplings to construct biaryl systems, while the phosphonate group can engage in Horner-Wadsworth-Emmons olefinations .

- Antimicrobial studies : As a precursor to boronic acid derivatives, it exhibits enhanced antimicrobial activity against E. coli strains upon hydrolysis .

Advanced Research Questions

Q. How does the presence of both phosphonate and boronate groups influence its reactivity in cross-coupling reactions?

The electron-withdrawing phosphonate group modulates the electronic density of the aromatic ring, potentially accelerating transmetallation steps in Suzuki-Miyaura reactions. However, steric hindrance from the diethyl phosphonate and pinacol boronate groups may reduce coupling efficiency with bulky substrates. Competitive coordination of the phosphonate to palladium catalysts should be mitigated by ligand selection (e.g., SPhos or XPhos) .

Q. What methodological improvements enhance the yield of this compound's synthesis?

Key optimizations include:

- Solvent system : Using water as a solvent reduces side reactions and simplifies purification .

- Base selection : Cesium carbonate improves coupling efficiency by deprotonating intermediates without forming stable Pd aggregates .

- Protecting group strategy : The pinacol boronate ester enhances stability during synthesis, preventing premature hydrolysis .

Q. How does hydrolysis of the pinacol boronate ester affect biological activity in antimicrobial studies?

Hydrolysis of the pinacol ester to the boronic acid derivative (e.g., (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid) significantly increases antimicrobial activity. The boronic acid disrupts bacterial cell membranes by binding to lipopolysaccharides (LPS), altering membrane permeability and DNA topology. In contrast, the intact pinacol ester (original compound) shows lower activity due to reduced bioavailability .

Q. What strategies address contradictions in reported reactivity for Suzuki-Miyaura couplings involving this compound?

Discrepancies in coupling efficiency often arise from:

- Substrate electronic effects : Electron-deficient aryl halides couple faster due to enhanced oxidative addition.

- Catalyst loading : Low Pd concentrations (<1 mol%) may favor side reactions; increasing to 2–5 mol% improves yields .

- Additives : Adding silver oxide (Ag₂O) can scavenge free phosphonate groups that inhibit catalytic cycles .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.